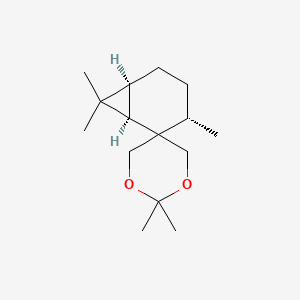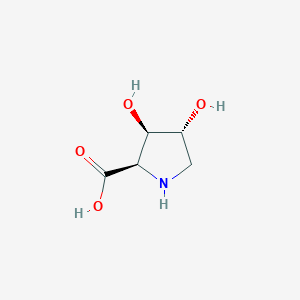
LEWATIT TP-214
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . It is designed for the selective removal of mercury, precious metals of the platinum group, gold, and silver . The resin is mechanically and osmotically more stable than ion exchange beds with a heterodisperse bead size distribution . It offers superior kinetic behavior, leading to faster uptake of cations and better utilization of capacity .
Synthesis Analysis
The synthesis of Lewatit® MonoPlus TP 214 involves the creation of monodisperse, uniform-sized beads . These beads are more mechanically and osmotically stable than those in ion exchange beds with a heterodisperse bead size distribution . This stability, along with superior kinetic behavior, allows for faster uptake of cations and better utilization of capacity .Molecular Structure Analysis
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . These groups have a high affinity for mercury and precious metals of the platinum group, gold, and silver .Chemical Reactions Analysis
The resin removes cations from neutral solutions in the following order (decreasing affinity): Hg 2+ > Ag + > Au +/3+ > Pt 2+/4+ > Cu 2+ > Pb 2+/4+ > Bi 2+ > Sn 2+ Zn 2+ > Cd 2+ > Ni 2+ .Physical And Chemical Properties Analysis
Lewatit® MonoPlus TP 214 is a beige, opaque resin . It has a uniformity coefficient of max. 1.1, a mean bead size of 0.55 mm (+/- 0.05), a bulk density of 680 g/L (+/- 5%), and a density of approximately 1.1 g/mL . It has a water retention of 43-48 wt. % and a minimum functional group capacity of 1.0 eq/L . It is stable in a pH range of 0-14 and can be stored for a maximum of 2 years at a temperature range of 20-40 °C .Mecanismo De Acción
The resin works by selectively removing specific cations from solutions . It has a high affinity for mercury and precious metals of the platinum group, gold, and silver . This selectivity allows it to be used in various applications, including the removal of mercury in flue gas scrubbing processes, metal separation and recovery in hydrometallurgy, and the recovery of platinum group metals from rinse water and exhausted process solutions .
Safety and Hazards
Direcciones Futuras
Based on more than 25 years of experience with the old replaced heterodispersed Lewatit® TP 214, this new resin, produced by a new patented process, offers clear advantages . It has higher mechanical and osmotic stability, better kinetics, and 10-20% higher capacity, depending on process conditions . It also has remarkably low leakage according to the process conditions . These improvements suggest that Lewatit® MonoPlus TP 214 will continue to be a valuable tool in various industrial processes.
Regarding relevant papers, one study explored the recovery of palladium (Pd(II)) ions using Lewatit TP 214 resins . The resin was used to extract and concentrate waste Pd(II) ions with ammonia complex procured from a precious metal plating .
Propiedades
Número CAS |
109945-55-3 |
|---|---|
Fórmula molecular |
C5H3N3O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




